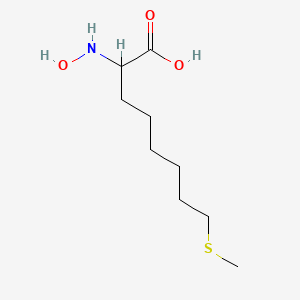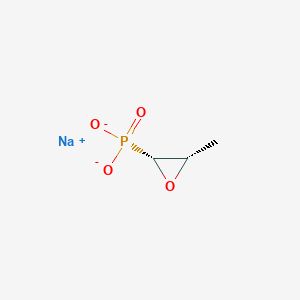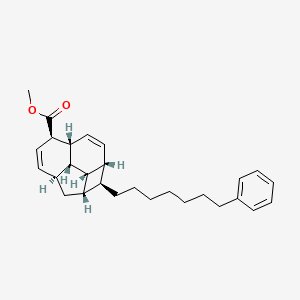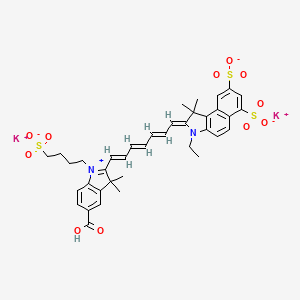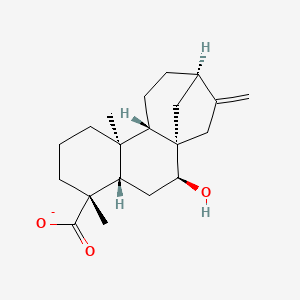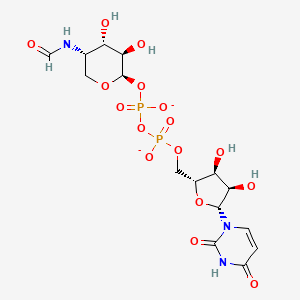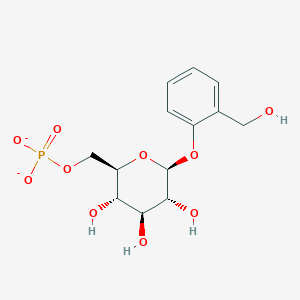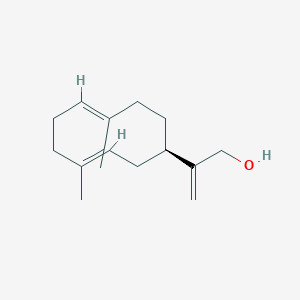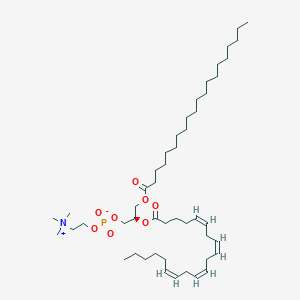
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:2 in which both phosphatidyl acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Scientific Research Applications
Analysis and Monitoring
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method is useful in monitoring the acyl migration process in lipids, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Stability and Interactions
Research by Jurak and Miñones Conde (2013) explored the interactions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with α-tocopherol (vitamin E), revealing its effects on membrane stability and phase behavior. This study provides insights into the molecular interactions within biological membranes (Jurak & Miñones Conde, 2013).
Membrane Phase and Dynamics
Singh and Ranganathan (2015) investigated the mixing of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine with oxidized phospholipids, examining the aggregation states and phase behavior. Their findings have implications for understanding lipid bilayer dynamics in different temperature and composition conditions (Singh & Ranganathan, 2015).
Hydrolysis Kinetics in Liposomes
Vernooij et al. (2002) described the hydrolysis kinetics of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine in liposomes. This study is significant for understanding the stability and behavior of liposomal systems in various environmental conditions (Vernooij et al., 2002).
Structural Studies and Simulations
Leekumjorn and Sum (2006) utilized molecular dynamics simulations to study the structural and dynamic properties of mixed bilayers containing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. Their work contributes to the understanding of lipid membrane biophysics at a molecular level (Leekumjorn & Sum, 2006).
Lipid-Polymer Interactions
Kita-Tokarczyk et al. (2009) explored the interactions between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and amphiphilic block copolymers, providing insights into the behavior of lipid-polymer systems in monolayers and their potential applications in material science (Kita-Tokarczyk et al., 2009).
Membrane Phase Transitions
Pfeiffer et al. (2006) reported on the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine mixtures, exploring different mesophases and their transitions. This research aids in understanding the thermotropic behavior of lipid systems (Pfeiffer et al., 2006).
properties
Product Name |
1,2-Dipalmitoleoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C40H76NO8P |
Molecular Weight |
730 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16-,19-17-/t38-/m1/s1 |
InChI Key |
GPWHCUUIQMGELX-VHQDNGOZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



